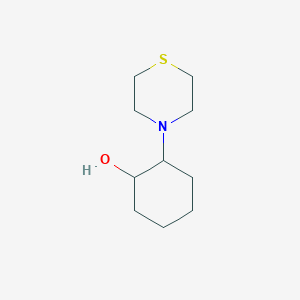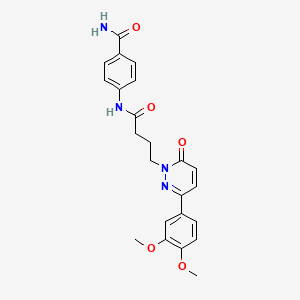
4-(4-(3-(3,4-二甲氧基苯基)-6-氧代哒嗪-1(6H)-基)丁酰胺基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a complex organic compound with potential applications in various scientific fields This compound features a pyridazinone core, which is known for its biological activity, and is further functionalized with a dimethoxyphenyl group and a butanamido-benzamide moiety
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor ligand. The pyridazinone core is known for its biological activity, and the additional functional groups could enhance its binding affinity and specificity.
Medicine
In medicine, the compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might have anti-inflammatory, anticancer, or antimicrobial properties, although further research would be needed to confirm these activities.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide typically involves multiple steps:
-
Formation of the Pyridazinone Core: : The pyridazinone core can be synthesized through the reaction of hydrazine derivatives with diketones or keto acids. For instance, 3,4-dimethoxyphenylhydrazine can react with a suitable diketone under acidic or basic conditions to form the pyridazinone ring.
-
Functionalization with Butanamido Group: : The pyridazinone intermediate can then be reacted with a butanoyl chloride derivative in the presence of a base such as triethylamine to introduce the butanamido group.
-
Attachment of Benzamide Moiety: : Finally, the compound can be further functionalized by reacting the intermediate with 4-aminobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbonyl groups in the pyridazinone ring, potentially converting them to alcohols or amines.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration, or halogens in the presence of a Lewis acid for halogenation.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions would introduce new functional groups onto the aromatic rings.
作用机制
The mechanism of action of 4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide would depend on its specific biological target. Generally, compounds with a pyridazinone core can act by inhibiting enzymes or interacting with receptors. The dimethoxyphenyl group might enhance its ability to cross cell membranes, while the butanamido-benzamide moiety could facilitate binding to specific proteins or enzymes.
相似化合物的比较
Similar Compounds
4-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl derivatives: These compounds share the pyridazinone core and dimethoxyphenyl group but differ in their additional functional groups.
N-(3,4-Dimethoxyphenyl) derivatives: These compounds have the dimethoxyphenyl group but may lack the pyridazinone core or have different substituents.
Uniqueness
The uniqueness of 4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide lies in its combination of functional groups, which confer specific chemical and biological properties
This detailed overview provides a comprehensive understanding of 4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide, highlighting its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
4-[4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-31-19-11-7-16(14-20(19)32-2)18-10-12-22(29)27(26-18)13-3-4-21(28)25-17-8-5-15(6-9-17)23(24)30/h5-12,14H,3-4,13H2,1-2H3,(H2,24,30)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKOQVIJVXFUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
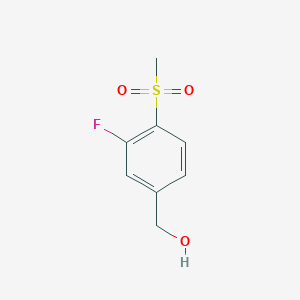
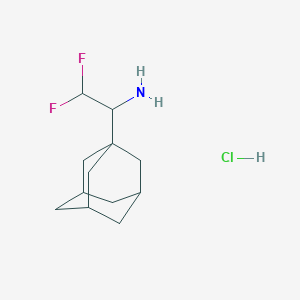
![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)
![(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2449976.png)
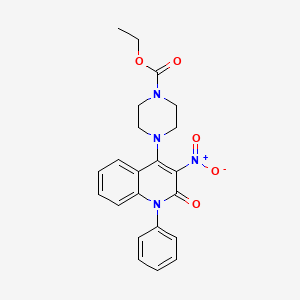
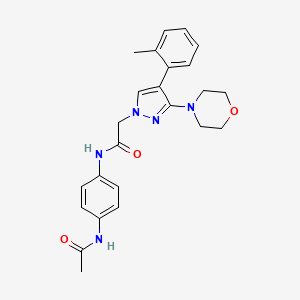
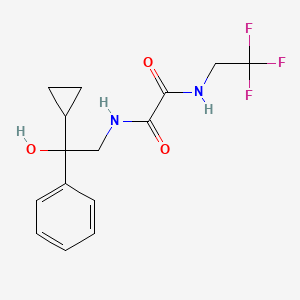
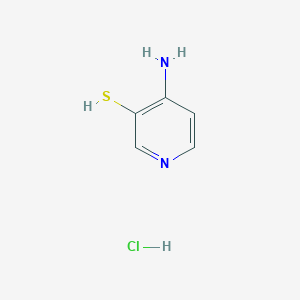
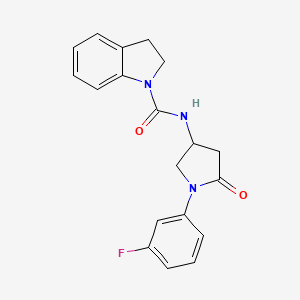
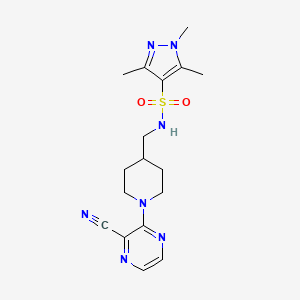

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(prop-2-en-1-yl)phenoxy]oxan-3-yl]acetamide](/img/structure/B2449989.png)
![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2449990.png)
